molecular formula CsF B156555 Cesium fluoride CAS No. 13400-13-0

Cesium fluoride

Cat. No.: B156555
CAS No.: 13400-13-0
M. Wt: 151.903855 g/mol
InChI Key: XJHCXCQVJFPJIK-UHFFFAOYSA-M
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Description

Cesium fluoride is an inorganic compound with the chemical formula CsF. It is a hygroscopic white crystalline solid that is highly soluble in water. This compound is known for its use as a source of fluoride ions in various chemical reactions and is notable for its high electropositivity and the high electronegativity of fluorine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cesium fluoride can be synthesized through the reaction of cesium hydroxide (CsOH) with hydrofluoric acid (HF). The resulting salt is then purified by recrystallization. The reaction is as follows: [ \text{CsOH} + \text{HF} \rightarrow \text{CsF} + \text{H}_2\text{O} ]

Another method involves treating cesium carbonate (Cs₂CO₃) with hydrofluoric acid, followed by purification through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced by reacting cesium carbonate with hydrofluoric acid. The reaction is carried out in a controlled environment to ensure the purity of the final product. The this compound crystals are then dried and purified to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Cesium fluoride primarily acts as a source of fluoride ions in various chemical reactions. It undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Cesium fluoride acts primarily as a source of fluoride ions. In organic synthesis, it facilitates reactions by providing fluoride ions that can attack electrophilic centers. For example, in desilylation reactions, this compound reacts with organosilicon compounds to produce organosilicon fluorides and carbanions, which can then react with electrophiles .

Comparison with Similar Compounds

  • Potassium Fluoride (KF)
  • Sodium Fluoride (NaF)
  • Lithium Fluoride (LiF)
  • Rubidium Fluoride (RbF)

Comparison: Cesium fluoride is more reactive than other alkali metal fluorides due to its high dissociation in solution. It is a more effective source of fluoride ions compared to potassium fluoride and sodium fluoride. Additionally, this compound is less hygroscopic than tetra-n-butylammonium fluoride (TBAF) and TAS-fluoride (TASF), making it a preferred choice in anhydrous conditions .

This compound’s unique properties, such as its high solubility and reactivity, make it a valuable reagent in various chemical processes, distinguishing it from other similar compounds.

Properties

IUPAC Name

cesium;fluoride
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InChI

InChI=1S/Cs.FH/h;1H/q+1;/p-1
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InChI Key

XJHCXCQVJFPJIK-UHFFFAOYSA-M
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Canonical SMILES

[F-].[Cs+]
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Molecular Formula

CsF
Record name caesium fluoride
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DSSTOX Substance ID

DTXSID30893927
Record name Cesium fluoride
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Molecular Weight

151.9038551 g/mol
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Physical Description

Deliquescent solid; [Hawley] White odorless crystalline solid; [MSDSonline]
Record name Cesium fluoride
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CAS No.

13400-13-0
Record name Cesium fluoride
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Customer
Q & A

Q1: What is the molecular formula and weight of cesium fluoride?

A1: this compound has the molecular formula CsF and a molecular weight of 151.90 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Various spectroscopic techniques are used to study this compound, including:* X-ray diffraction: This technique is utilized to determine the crystal structure of CsF. []* Raman spectroscopy: This method helps analyze the vibrational modes and bonding characteristics of CsF. [] * X-ray photoelectron spectroscopy (XPS): This surface-sensitive technique is employed to analyze the elemental composition and chemical states, especially useful in studying CsF's role in modifying electronic properties at material interfaces. []

Q3: Is this compound hygroscopic? What precautions should be taken during handling?

A3: Yes, this compound is highly hygroscopic. [] It should be stored and handled under inert atmosphere conditions to prevent water absorption.

Q4: What is the thermal stability of this compound?

A4: this compound exhibits high thermal stability, making it suitable for high-temperature applications like the synthesis of aromatic polyethers. []

Q5: How is this compound employed in organic synthesis?

A5: this compound acts as a catalyst in various organic reactions, such as:* Nucleophilic aromatic substitution: It facilitates the formation of aryl ethers from activated aromatic halides and phenols. [, ]* Transesterification of β-keto esters: CsF catalyzes the reaction of β-keto esters with various alcohols, leading to efficient transesterification. []* Trifluoromethylation reactions: It catalyzes the introduction of trifluoromethyl groups into organic molecules using (trifluoromethyl)trimethylsilane. []* One-pot transamidation: CsF enables the synthesis of sterically hindered amides from primary amides via a transamidation process. []

Q6: What makes this compound an effective catalyst in these reactions?

A6: CsF's effectiveness stems from its:* High fluoride ion nucleophilicity: The fluoride ion readily participates in nucleophilic substitution reactions.* Ability to activate electrophiles: CsF can coordinate with and activate electrophilic species, facilitating reactions.* Solubility in polar aprotic solvents: This property allows for homogeneous reaction conditions, enhancing reaction rates.

Q7: Are there any examples of this compound's role in regio- or chemoselective reactions?

A7: Yes, this compound exhibits regioselectivity in ring-opening reactions of epoxides with aryl silyl ethers, leading to the formation of specific glycerol triether derivatives. [] This selectivity highlights its potential in fine chemical synthesis.

Q8: Can you provide an example of how this compound mediates the synthesis of heterocyclic compounds?

A8: this compound effectively catalyzes the one-pot, three-component condensation reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one, aromatic aldehydes, and malononitrile to synthesize 1,4-dihydropyrano[2,3-c]pyrazole derivatives. [] This highlights its use in constructing complex heterocyclic scaffolds.

Q9: What are the applications of this compound beyond organic synthesis?

A9: Beyond organic synthesis, CsF finds applications in:* Material science: It's used as a precursor and post-treatment agent for enhancing the performance of Cu(In,Ga)Se2 (CIGS) thin-film solar cells. [, ]* Scintillation detectors: Due to its fast decay time and efficient detection of positrons, CsF is utilized in positron emission tomography (PET). [, ]

Q10: Has computational chemistry been applied to understand this compound's reactivity?

A10: Yes, density functional theory (DFT) calculations have been used to:* Investigate the interaction of fluoride ions with triphenylborane: These calculations confirmed the anion acceptor properties of triphenylborane in electrolytes for fluoride shuttle batteries containing CsF. []* Study the free energy profile of a model palladium-catalyzed fluorination reaction using CsF: This research aimed to understand the mechanism and identify strategies to improve the efficiency of such reactions. []

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